

Technical Guide: Structure Elucidation and Confirmation of CAS 180741-46-2

Author: BenchChem Technical Support Team. **Date:** January 2026

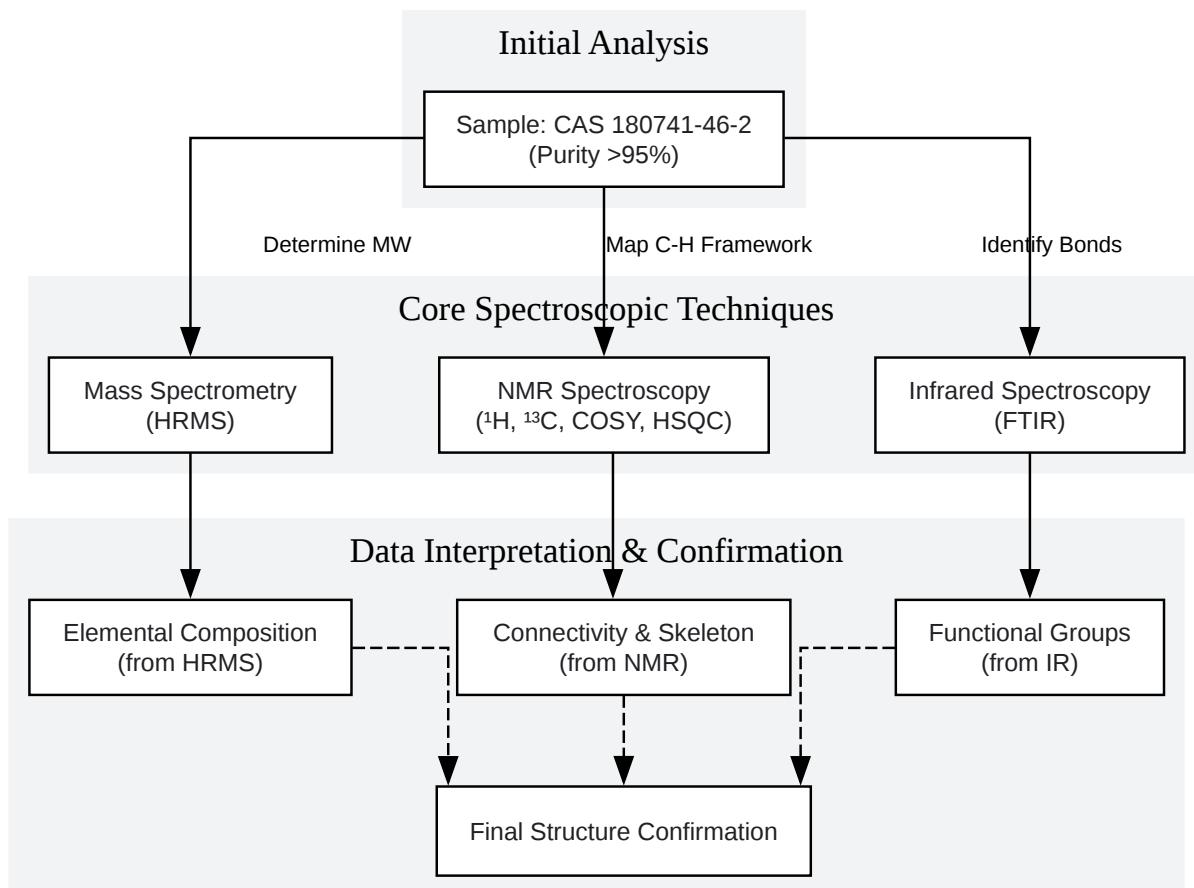
Compound of Interest

Compound Name: **3-(5-methyl-1H-pyrazol-1-yl)propanoic acid**

Cat. No.: **B071293**

[Get Quote](#)

Executive Summary


This technical guide provides a comprehensive methodology for the structural elucidation and confirmation of the compound registered under CAS number 180741-46-2. Public databases and chemical suppliers identify this compound as **3-(5-methyl-1H-pyrazol-1-yl)propanoic acid**^[1]. This document moves beyond simple identification and presents a self-validating analytical workflow designed for researchers, scientists, and drug development professionals. We will detail the integrated use of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to unequivocally confirm the molecular structure. The causality behind experimental choices, detailed protocols, and data interpretation strategies are explained to provide a field-proven framework for structural analysis.

Introduction: The Analytical Challenge

The compound **3-(5-methyl-1H-pyrazol-1-yl)propanoic acid**, with the molecular formula C₇H₁₀N₂O₂, presents a unique combination of a heterocyclic aromatic ring (a substituted pyrazole) and an aliphatic carboxylic acid side chain^[1]. The structural confirmation requires a multi-faceted analytical approach capable of independently verifying each component of the molecule and their connectivity.

Our objective is not to discover the structure, but to establish a robust and logical workflow that confirms the known identity with a high degree of confidence. This process is critical in drug development and quality control, where verifying the structure of starting materials, intermediates, and final products is paramount for ensuring safety, efficacy, and reproducibility.

The workflow presented herein follows a logical progression from determining the elemental composition and molecular weight to mapping the specific proton and carbon environments and identifying key functional groups.

[Click to download full resolution via product page](#)

Caption: Overall workflow for the structural confirmation of CAS 180741-46-2.

Mass Spectrometry: Confirming Molecular Formula and Fragmentation

Expertise & Rationale

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for confirming the elemental composition of a molecule. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing it from other potential isobaric compounds.

We employ Electrospray Ionization (ESI) in positive ion mode as it is a soft ionization technique ideal for polar molecules like carboxylic acids, minimizing in-source fragmentation and preserving the molecular ion.

Experimental Protocol: ESI-HRMS

- Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte to form $[M+H]^+$ ions.
- Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer capable of a resolution $>10,000$.
- Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- ESI Source Parameters:
 - Ionization Mode: Positive
 - Capillary Voltage: 3.5 kV
 - Drying Gas (N_2): 8 L/min
 - Gas Temperature: 300 °C
- Data Acquisition: Acquire spectra over a mass range of m/z 50-500. Perform tandem MS (MS/MS) on the isolated precursor ion (m/z 155.08) to induce fragmentation and gain further structural insights.

Expected Data & Interpretation

The molecular formula of **3-(5-methyl-1H-pyrazol-1-yl)propanoic acid** is $\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2$.

- Molecular Ion: The expected exact mass of the neutral molecule is 154.0742 Da. In positive mode ESI, the protonated molecule $[M+H]^+$ is observed.
 - Calculated $[M+H]^+$: 155.0815 Da
 - Interpretation: The detection of an ion with an m/z value matching this calculated mass to within 5 ppm confirms the elemental composition.

- MS/MS Fragmentation: Fragmentation of the m/z 155.08 precursor ion provides validation of the substructures. Key expected fragments are detailed in the table below.

m/z (Da)	Fragment Formula	Fragment Structure	Interpretation
110.0815	$[C_5H_8N_2O]^+$	$[M+H - COOH]^+$	Loss of the carboxyl group (45 Da). A key diagnostic fragmentation for carboxylic acids.
95.0655	$[C_5H_7N_2]^+$	$[Methylpyrazole-CH_2]^+$	Subsequent loss of water from the carboxylic acid followed by rearrangement, or direct cleavage of the C-C bond alpha to the ring.
82.0553	$[C_4H_6N_2]^+$	$[Methylpyrazole ring]^+$	Cleavage of the entire propanoic acid side chain. Confirms the mass of the heterocyclic core.

```
digraph "Fragmentation_Pathway" {
rankdir="LR";
node [shape=none, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

subgraph "cluster_M" {
label="Precursor Ion";
style=filled;
color="#F1F3F4";
node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];
M [label=" $[C_7H_{10}N_2O_2 + H]^+$  \n  $m/z = 155.0815$ "];
}

digraph "Fragmentation_Pathway" {
rankdir="LR";
node [shape=none, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

subgraph "cluster_M" {
label="Precursor Ion";
style=filled;
color="#F1F3F4";
node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];
M [label=" $[C_7H_{10}N_2O_2 + H]^+$  \n  $m/z = 155.0815$ "];
}

M --> F1 [label="Loss of the carboxyl group (45 Da). A key diagnostic fragmentation for carboxylic acids."];
M --> F2 [label="Subsequent loss of water from the carboxylic acid followed by rearrangement, or direct cleavage of the C-C bond alpha to the ring."];
M --> F3 [label="Cleavage of the entire propanoic acid side chain. Confirms the mass of the heterocyclic core."];
}
```

```
subgraph "cluster_F1" {
label="Fragment 1";
style=filled;
color="#F1F3F4";
node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];
F1 [label="[C6H10N2O]+\n m/z = 110.0815"];
}

subgraph "cluster_F2" {
label="Fragment 2";
style=filled;
color="#F1F3F4";
node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];
F2 [label="[C5H7N2]+\n m/z = 95.0655"];
}

M -> F1 [label="- COOH\n(45 Da)", color="#EA4335"];
F1 -> F2 [label="- CH3", color="#34A853"];
}
```

Caption: Predicted ESI-MS/MS fragmentation pathway for CAS 180741-46-2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map Expertise & Rationale

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton. For a molecule like this, ¹H NMR will confirm the presence and relative positions of the pyrazole ring protons, the methyl group, and the two methylene groups in the propanoic acid chain. ¹³C NMR will confirm the total number of unique carbon atoms. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum

Coherence) are used to definitively assign proton-proton and proton-carbon correlations, respectively, providing an irrefutable map of the molecular structure.

Experimental Protocol: ^1H , ^{13}C , and 2D NMR

- Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to allow for the observation of the exchangeable acidic proton.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard 1D proton spectrum with a spectral width of 12 ppm.
 - Number of scans: 16-32.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled 1D carbon spectrum with a spectral width of 220 ppm.
 - Number of scans: 1024-2048 (due to the lower natural abundance of ^{13}C).
- 2D NMR Acquisition (Optional but Recommended):
 - COSY: To establish $^3\text{J}(\text{H},\text{H})$ couplings (proton-proton through 3 bonds).
 - HSQC: To correlate directly bonded protons and carbons.

Expected Data & Interpretation

The structure of **3-(5-methyl-1H-pyrazol-1-yl)propanoic acid** has distinct features that will be visible in the NMR spectra.

Assignment	¹ H Chemical Shift (ppm, predicted)	Multiplicity	Integration	¹³ C Chemical Shift (ppm, predicted)	Correlations (COSY / HSQC)
-COOH	~12.0	broad singlet	1H	~172	HSQC: None; COSY: None
H-3 (pyrazole)	~7.4	doublet (d)	1H	~138	HSQC: C-3; COSY: H-4
H-4 (pyrazole)	~6.0	doublet (d)	1H	~105	HSQC: C-4; COSY: H-3
-CH ₂ - (alpha to ring)	~4.2	triplet (t)	2H	~45	HSQC: C-alpha; COSY: -CH ₂ - (beta)
-CH ₂ - (beta to ring)	~2.8	triplet (t)	2H	~32	HSQC: C-beta; COSY: -CH ₂ - (alpha)
-CH ₃ (pyrazole)	~2.2	singlet (s)	3H	~10	HSQC: C-methyl; COSY: None

- ¹H NMR Interpretation:

- The two doublets around 7.4 and 6.0 ppm are characteristic of protons on a substituted pyrazole ring[2][3]. Their coupling will be confirmed by a cross-peak in the COSY spectrum.
- The two triplets at ~4.2 and ~2.8 ppm, each integrating to 2H, are indicative of an ethyl (-CH₂-CH₂-) system. The downfield shift of the triplet at ~4.2 ppm is due to its attachment to the electronegative nitrogen of the pyrazole ring. The COSY spectrum will show a clear correlation between these two signals.
- The singlet at ~2.2 ppm integrating to 3H is the methyl group on the pyrazole ring.
- The very broad singlet far downfield (~12.0 ppm) is the classic signature of a carboxylic acid proton[4].

- ¹³C NMR Interpretation:

- The spectrum will show 7 distinct carbon signals, confirming the molecular formula.
- The signal at ~172 ppm is characteristic of a carboxylic acid carbonyl carbon.
- Signals in the ~105-140 ppm range correspond to the sp^2 carbons of the pyrazole ring.
- Signals in the ~10-45 ppm range correspond to the sp^3 carbons of the methyl and ethyl groups.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting Expertise & Rationale

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each type of bond (e.g., O-H, C=O, C-H) vibrates at a characteristic frequency, absorbing IR radiation at that specific frequency. For this compound, IR spectroscopy will provide definitive evidence for the carboxylic acid group and confirm the presence of the aromatic ring and aliphatic chains.

Experimental Protocol: FTIR-ATR

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern technique that requires minimal sample preparation.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Number of scans: 32-64.

Expected Data & Interpretation

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Interpretation
2500-3300	O-H stretch (broad)	Carboxylic Acid	A very broad and strong absorption in this region is the hallmark of a hydrogen-bonded carboxylic acid.
~1700	C=O stretch (strong)	Carboxylic Acid	A strong, sharp peak confirming the carbonyl group of the carboxylic acid.
2850-3000	C-H stretch	Aliphatic (-CH ₂ , -CH ₃)	Confirms the presence of the aliphatic portions of the molecule.
~1550-1600	C=N, C=C stretch	Pyrazole Ring	Absorptions characteristic of the aromatic heterocyclic ring system.

The presence of both the extremely broad O-H stretch and the strong C=O stretch provides unambiguous evidence for the carboxylic acid functional group[5][6].

Conclusion

The integrated application of High-Resolution Mass Spectrometry, multi-dimensional NMR Spectroscopy, and Infrared Spectroscopy provides a self-validating system for the structural confirmation of CAS 180741-46-2, **3-(5-methyl-1H-pyrazol-1-yl)propanoic acid**. HRMS confirms the elemental formula C₇H₁₀N₂O₂. NMR spectroscopy provides a detailed map of the proton and carbon skeleton, confirming the connectivity of the 5-methylpyrazole ring to the N-1 position of a propanoic acid chain. Finally, IR spectroscopy offers a rapid and definitive fingerprint of the key carboxylic acid functional group. This comprehensive approach ensures the identity and structural integrity of the compound, meeting the rigorous standards required in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | C7H10N2O2 | CID 814994 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. quora.com [quora.com]
- 5. collegedunia.com [collegedunia.com]
- 6. chemistnotes.com [chemistnotes.com]
- To cite this document: BenchChem. [Technical Guide: Structure Elucidation and Confirmation of CAS 180741-46-2]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b071293#cas-180741-46-2-structure-elucidation\]](https://www.benchchem.com/product/b071293#cas-180741-46-2-structure-elucidation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com